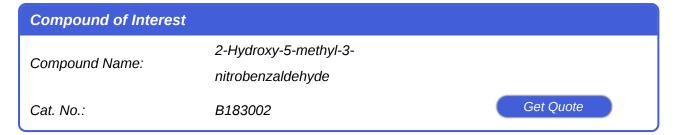


X-ray crystallography of 2-Hydroxy-5-methyl-3nitrobenzaldehyde

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A comprehensive analysis of the crystallographic data for **2-Hydroxy-5-methyl-3-nitrobenzaldehyde** is not readily available in the reviewed literature. However, a detailed X-ray diffraction study of the closely related compound, 2-Hydroxy-5-nitrobenzaldehyde, provides a valuable benchmark for comparison. This guide will objectively compare the known crystallographic data of 2-Hydroxy-5-nitrobenzaldehyde with the expected parameters for **2-Hydroxy-5-methyl-3-nitrobenzaldehyde**, supported by experimental protocols and visualizations to aid researchers, scientists, and drug development professionals.

Comparison of Crystallographic Data

The structural parameters of 2-Hydroxy-5-nitrobenzaldehyde have been determined through single-crystal X-ray diffraction. These findings offer insights into the molecular geometry and intermolecular interactions that govern the solid-state packing of this and similar nitrosubstituted salicylaldehydes.



Crystallographic Parameter	2-Hydroxy-5- nitrobenzaldehyde[1][2]	2-Hydroxy-5-methyl-3- nitrobenzaldehyde
Chemical Formula	C7H5NO4	C ₈ H ₇ NO ₄
Molecular Weight	167.12 g/mol [1]	181.15 g/mol [3]
Crystal System	Monoclinic	Data not available
Space Group	P21/n[1]	Data not available
Unit Cell Dimensions	a = 6.989(2) Å, b = 7.378(2) Å, c = 13.011(3) Å	Data not available
β = 98.43(2)°	Data not available	
Volume	663.3(3) Å ³	Data not available
Z	4	Data not available
Density (calculated)	1.673 Mg/m³	Data not available
Key Intermolecular Interactions	C-H···O hydrogen bonds, π - π stacking[1][2]	Expected to have similar interactions

Experimental Protocols

The determination of the crystal structure for compounds like 2-Hydroxy-5-nitrobenzaldehyde involves a standard workflow for small molecule X-ray crystallography.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 2-Hydroxy-5-nitrobenzaldehyde, recrystallization from ethanol has been reported to yield crystals of adequate quality.[2] A similar approach would be applicable for **2-Hydroxy-5-methyl-3-nitrobenzaldehyde**.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as a Bruker Kappa APEXII, are commonly used for this purpose.[4] The



crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector. Data collection is typically performed at a controlled temperature, often 295 K or 296 K.[2][4]

Structure Solution and Refinement

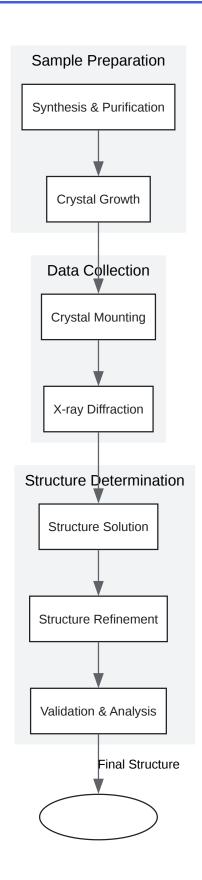
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis. The initial model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. Software such as SHELXL is commonly employed for structure refinement.[2]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.





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Caption: General workflow for small molecule X-ray crystallography.



Intermolecular Interactions in 2-Hydroxy-5nitrobenzaldehyde

The crystal packing of 2-Hydroxy-5-nitrobenzaldehyde is stabilized by a network of non-covalent interactions, which are crucial for the overall supramolecular assembly.

Caption: Intermolecular interactions in 2-Hydroxy-5-nitrobenzaldehyde.

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